2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an amino group, a benzyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with an appropriate reagent like sodium hydride (NaH) in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the benzothiophene core.
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and amino groups, respectively, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl chloride with AlCl3 for electrophilic substitution; sodium azide (NaN3) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the
Properties
IUPAC Name |
2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEZCXXBPYBIQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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